

Application Notes and Protocols for UMI-77 in Mouse Models

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Compound of Interest

Compound Name: UMI-77

Cat. No.: B1682699

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **UMI-77**, a selective Mcl-1 inhibitor, in various mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **UMI-77**.

Mechanism of Action

UMI-77 is a small molecule inhibitor that selectively binds to the BH3-binding groove of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) with a K_i of 490 nM.^{[1][2][3]} This binding disrupts the interaction between Mcl-1 and pro-apoptotic proteins such as Bax and Bak.^{[1][3][4]} The release of Bax and Bak leads to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release from the mitochondria and subsequent activation of caspase-3.^{[1][3]} In addition to its role in apoptosis, **UMI-77** has also been shown to induce mitophagy, a process of selective removal of damaged mitochondria, by targeting Mcl-1.^{[5][6]}

Data Presentation

Table 1: In Vivo Dosage and Administration of UMI-77 in Mouse Models

Mouse Model	Cancer/Disease Type	Administration Route	Dosage	Dosing Schedule	Vehicle	Reference
BxPC-3 Xenograft	Pancreatic Cancer	Intravenous (i.v.)	60 mg/kg	5 consecutive days/week for 2 weeks	DMSO, PEG300, ddH2O	[2][7]
BxPC-3 Xenograft	Pancreatic Cancer	Intravenous (i.v.)	80 mg/kg	2 cycles, 5 days/week	Not Specified	[1][7]
Ligature-induced Periodontitis	Periodontitis	Local injection	1 mg/kg or 2 mg/kg	Not Specified	Not Specified	[6]
Ligature-induced Periodontitis	Periodontitis	Intraperitoneal (i.p.)	2 mg/kg	Not Specified	Not Specified	[6]

Table 2: In Vitro IC50 Values of UMI-77 in Pancreatic Cancer Cell Lines

Cell Line	IC50 (µM)
BxPC-3	3.4[1]
Panc-1	4.4[1]
MiaPaCa-2	12.5[1]
AsPC-1	16.1[1]
Capan-2	5.5[2]

Experimental Protocols

Protocol 1: Evaluation of UMI-77 Antitumor Activity in a Pancreatic Cancer Xenograft Mouse Model

1. Cell Culture:

- Culture BxPC-3 human pancreatic cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Model:

- Use female ICR-SCID (severe combined immunodeficient) mice, 6-8 weeks old.
- Acclimatize the animals for at least one week before the experiment.

3. Tumor Implantation:

- Resuspend harvested BxPC-3 cells in sterile phosphate-buffered saline (PBS) at a concentration of 5×10^6 cells/100 μ L.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Monitor tumor growth regularly using calipers.

4. UMI-77 Preparation and Administration:

- Prepare the vehicle by mixing DMSO, PEG300, and ddH₂O. A suggested formulation is to dissolve the **UMI-77** in DMSO first, then add PEG300, and finally ddH₂O to the desired concentration.^[2]
- Prepare a stock solution of **UMI-77** in the vehicle.
- When tumors reach a palpable size (e.g., ~60 mm³), randomize the mice into treatment and control groups.

- Administer **UMI-77** intravenously (via tail vein injection) at a dose of 60 mg/kg daily for 5 consecutive days, followed by a 2-day rest, for a total of 2 weeks.[7]
- Administer an equivalent volume of the vehicle to the control group following the same schedule.

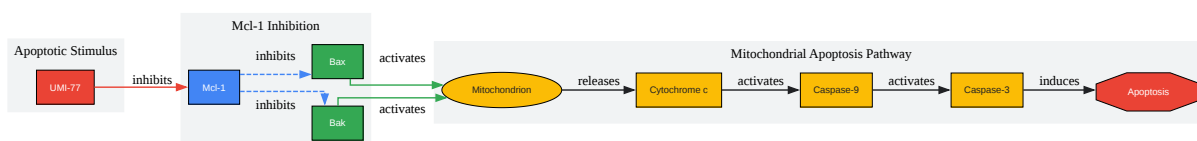
5. Monitoring and Endpoint:

- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.

6. Tumor Analysis:

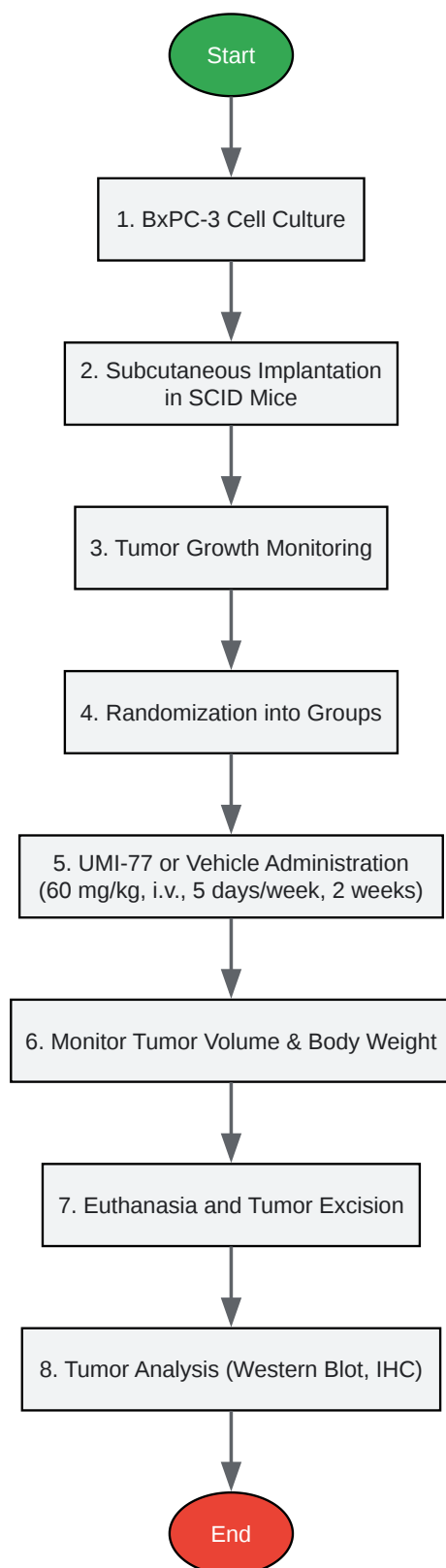
- Western Blot: Analyze tumor lysates to assess the levels of Mcl-1, Bax, Bak, cleaved caspase-3, and survivin.[1][3]
- Immunohistochemistry (IHC): Perform IHC on tumor sections to detect markers of apoptosis (e.g., TUNEL assay) and proliferation (e.g., Ki-67).[1]

Mandatory Visualization



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Caption: **UMI-77** induced apoptotic signaling pathway.



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Caption: Pancreatic cancer xenograft experimental workflow.

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